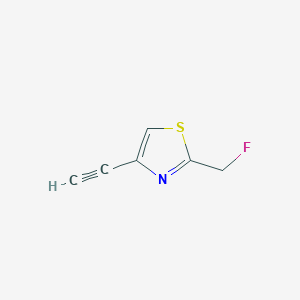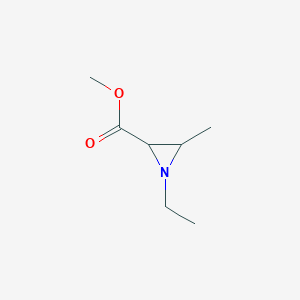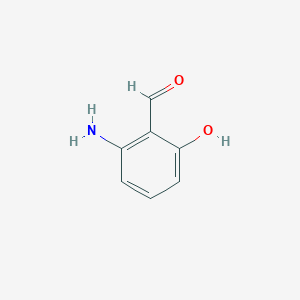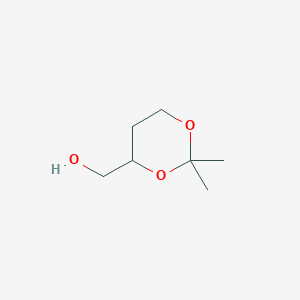
(2H-Inden-2-ylidene)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2H-Inden-2-ylidene)methanol is an organic compound with the molecular formula C10H8O It is a derivative of indene, featuring a methanol group attached to the 2H-inden-2-ylidene structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2H-Inden-2-ylidene)methanol typically involves the reaction of indene with formaldehyde under acidic or basic conditions. One common method is the condensation reaction where indene reacts with paraformaldehyde in the presence of an acid catalyst such as hydrochloric acid. The reaction proceeds through the formation of an intermediate, which then undergoes dehydration to yield this compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often using continuous flow reactors and advanced purification techniques such as distillation and crystallization.
Chemical Reactions Analysis
Types of Reactions: (2H-Inden-2-ylidene)methanol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form (2H-Inden-2-ylidene)formaldehyde using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert this compound to (2H-Inden-2-yl)methanol using reducing agents such as lithium aluminum hydride.
Substitution: The methanol group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as halides or amines in the presence of a base.
Major Products:
Oxidation: (2H-Inden-2-ylidene)formaldehyde.
Reduction: (2H-Inden-2-yl)methanol.
Substitution: Various substituted indenyl derivatives depending on the nucleophile used.
Scientific Research Applications
(2H-Inden-2-ylidene)methanol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in organic synthesis.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving indene derivatives.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the production of polymers and other materials with specific properties.
Mechanism of Action
The mechanism of action of (2H-Inden-2-ylidene)methanol involves its interaction with various molecular targets. In oxidation reactions, the compound undergoes electron transfer processes facilitated by oxidizing agents. In reduction reactions, it accepts electrons from reducing agents. The methanol group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and stability.
Comparison with Similar Compounds
Indene: A parent compound of (2H-Inden-2-ylidene)methanol, lacking the methanol group.
(2H-Inden-2-yl)methanol: A reduced form of this compound.
(2H-Inden-2-ylidene)formaldehyde: An oxidized form of this compound.
Uniqueness: this compound is unique due to the presence of the methanol group, which imparts distinct chemical properties and reactivity. This makes it a versatile intermediate in organic synthesis and a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C10H8O |
|---|---|
Molecular Weight |
144.17 g/mol |
IUPAC Name |
inden-2-ylidenemethanol |
InChI |
InChI=1S/C10H8O/c11-7-8-5-9-3-1-2-4-10(9)6-8/h1-7,11H |
InChI Key |
RNUDVSGIWGWLJP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=CC(=CO)C=C2C=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![Imidazo[1,5-a]pyridine-8-carbonitrile](/img/structure/B11922665.png)








![1,4-dimethyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B11922731.png)

